molecular formula C8H12O2 B13837258 6-Hydroxy-5,5-dimethylhex-3-yn-2-one

6-Hydroxy-5,5-dimethylhex-3-yn-2-one

Cat. No.: B13837258
M. Wt: 140.18 g/mol
InChI Key: UMAKUZCRYNTQLY-UHFFFAOYSA-N
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Description

6-Hydroxy-5,5-dimethylhex-3-yn-2-one is an organic compound with the molecular formula C8H12O2 It is a derivative of hexynone, characterized by the presence of a hydroxyl group and a triple bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5,5-dimethylhex-3-yn-2-one can be achieved through several methods. One common approach involves the reaction of 5,5-dimethylhex-3-yn-2-one with a suitable oxidizing agent to introduce the hydroxyl group at the 6th position. The reaction conditions typically include the use of solvents such as acetonitrile or dichloromethane, and the process may require catalysts like palladium or copper compounds .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5,5-dimethylhex-3-yn-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Hydroxy-5,5-dimethylhex-3-yn-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-5,5-dimethylhex-3-yn-2-one involves its interaction with specific molecular targets. The hydroxyl group and triple bond play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethylhex-3-yn-2-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    6-Hydroxy-5,5-dimethylhex-2-en-4-one: Contains a double bond instead of a triple bond, altering its chemical properties and reactivity.

    6-Hydroxy-5,5-dimethylhexan-2-one: Lacks the triple bond, affecting its stability and reactivity.

Uniqueness

6-Hydroxy-5,5-dimethylhex-3-yn-2-one is unique due to the combination of a hydroxyl group and a triple bond in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in synthetic chemistry and research .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

6-hydroxy-5,5-dimethylhex-3-yn-2-one

InChI

InChI=1S/C8H12O2/c1-7(10)4-5-8(2,3)6-9/h9H,6H2,1-3H3

InChI Key

UMAKUZCRYNTQLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C#CC(C)(C)CO

Origin of Product

United States

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